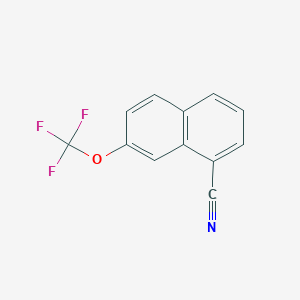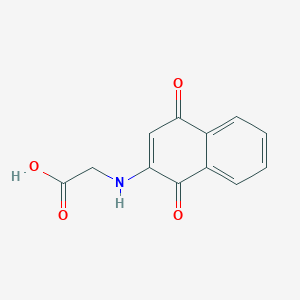
N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. Naphthoquinones are secondary metabolites found in various plants and have been used in traditional medicine for treating numerous diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid typically involves the reaction of naphthoquinone derivatives with amino acids. One common method involves the reaction of 1,4-naphthoquinone with glycine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. Microwave-assisted synthesis and ultrasound irradiation have also been explored to enhance reaction yields and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential as an antitumoral agent, showing promise in preclinical evaluations.
Industry: Utilized in the development of solid-state fluorescence materials
Mécanisme D'action
The compound exerts its effects primarily through redox mechanisms. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell apoptosis, making the compound effective against cancer cells. Additionally, the compound can inhibit specific signaling pathways, such as the STAT3 pathway, which is involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its antimicrobial and antitumoral properties.
2-Amino-1,4-naphthoquinone: Similar structure with an amino group, used in various biological studies.
3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzoic acid: Another derivative with dual fluorescence properties
Uniqueness
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid is unique due to its combination of the naphthoquinone core with an amino acid moiety, which enhances its solubility and biological activity. Its ability to generate ROS and inhibit specific signaling pathways makes it a promising candidate for further research in cancer therapy .
Propriétés
Numéro CAS |
57413-99-7 |
|---|---|
Formule moléculaire |
C12H9NO4 |
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
2-[(1,4-dioxonaphthalen-2-yl)amino]acetic acid |
InChI |
InChI=1S/C12H9NO4/c14-10-5-9(13-6-11(15)16)12(17)8-4-2-1-3-7(8)10/h1-5,13H,6H2,(H,15,16) |
Clé InChI |
JBLAYIBZIRMMIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


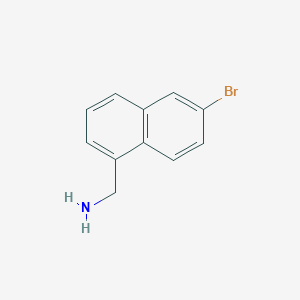
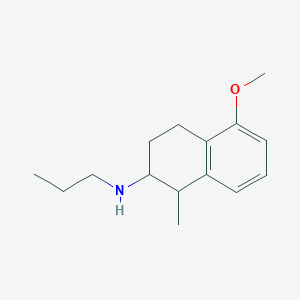
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)

![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)



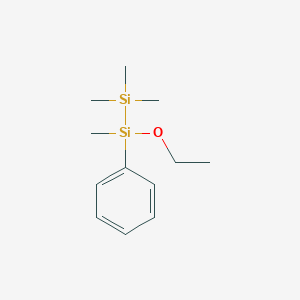

![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)
